Indole-4-carboxylic acid
Overview
Description
Indole-4-carboxylic acid is an organic compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with pyruvic acid to form phenylhydrazone, which is then heated with anhydrous zinc chloride to yield indole-2-carboxylic acid.
Reissert Indole Synthesis: This method involves the reaction of an ortho-nitrotoluene derivative with a formamide derivative, followed by cyclization and reduction steps to yield indole derivatives.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis due to its efficiency and cost-effectiveness. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidized derivatives such as this compound N-oxide.
- Reduced derivatives such as indole-4-carboxylic alcohol.
- Substituted derivatives such as 4-bromothis compound .
Mechanism of Action
Target of Action
Indole-4-carboxylic acid, like other indole derivatives, has been found to interact with multiple targets in the body . It has been used in the synthesis of histamine H3 antagonists , inhibitors of human reticulocyte 15-lipoxygenase-1 , and inhibitors of Gli1-mediated transcription in the Hedgehog pathway . These targets play crucial roles in various biological processes, including inflammation, lipid metabolism, and cell growth and differentiation .
Mode of Action
This compound interacts with its targets by binding to them, which can lead to changes in their function . For instance, as a histamine H3 antagonist, it can block the action of histamine, a compound involved in local immune responses and regulating physiological function in the gut . As an inhibitor of 15-lipoxygenase-1, it can prevent the enzyme from metabolizing certain types of fatty acids .
Biochemical Pathways
This compound is part of the broader class of indole compounds, which are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds can affect various biochemical pathways. For instance, they can influence the Trp-Indole pathway, the Trp-IPyA-ILA-IA-IPA pathway, and the Trp-IAA-Skatole or IAld pathway .
Pharmacokinetics
Like other indole derivatives, it is likely to have high lipophilicity , which could facilitate its diffusion through lipid-rich biological membranes and impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways it affects. For example, as a histamine H3 antagonist, it could potentially reduce inflammation . As an inhibitor of 15-lipoxygenase-1, it could affect lipid metabolism and have implications for conditions like atherosclerosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and composition of intestinal microorganisms, which play a role in the metabolism of tryptophan to indole compounds , could impact the production and effects of this compound. Additionally, factors like pH and temperature could potentially affect its stability and activity.
Scientific Research Applications
Indole-4-carboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar growth-regulating properties.
Indole-3-butyric acid: Another plant growth regulator with higher efficacy compared to indole-3-acetic acid.
Indole-2-carboxylic acid: Shares structural similarities but differs in its chemical reactivity and biological activity.
Uniqueness:
- Indole-4-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a compound of significant interest .
Properties
IUPAC Name |
1H-indole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGHUJUFCRFUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344230 | |
Record name | Indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2124-55-2 | |
Record name | Indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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